3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide
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Overview
Description
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide is a complex organic compound with a unique structure that includes a thioxothiazolidinone core, a methoxybenzylidene moiety, and a hydroxyphenylpropanamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the thioxothiazolidinone core. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The methoxybenzylidene moiety is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the hydroxyphenylpropanamide group is attached through an amide coupling reaction using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidinone core and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene moieties that exhibit various biological activities.
Phenylpropanamides: Compounds with related amide structures used in medicinal chemistry.
Uniqueness
3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide is unique due to its combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its versatility in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C20H18N2O4S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-16-8-3-2-5-13(16)11-17-19(25)22(20(27)28-17)10-9-18(24)21-14-6-4-7-15(23)12-14/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11- |
InChI Key |
GWSKKPNVTXFJFH-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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